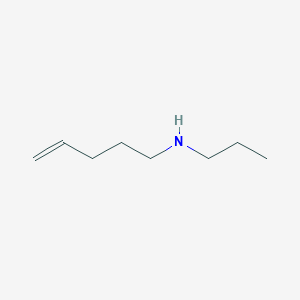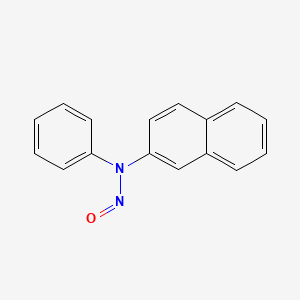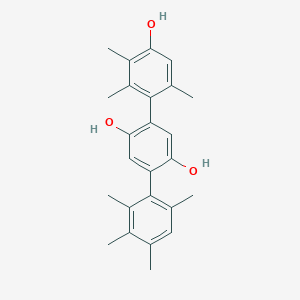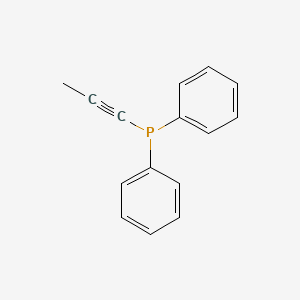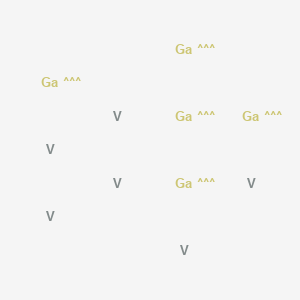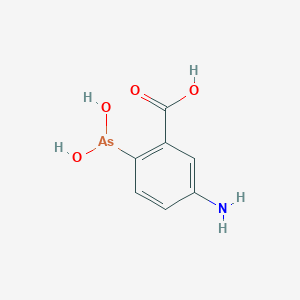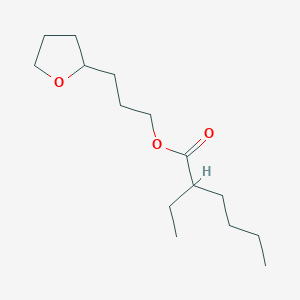
3-(Oxolan-2-yl)propyl 2-ethylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Oxolan-2-yl)propyl 2-ethylhexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a propyl chain, which is further esterified with 2-ethylhexanoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxolan-2-yl)propyl 2-ethylhexanoate typically involves the esterification of 3-(Oxolan-2-yl)propan-1-ol with 2-ethylhexanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to drive the reaction to completion, and the product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing waste and ensuring the purity of the final product through rigorous quality control measures .
化学反応の分析
Types of Reactions
3-(Oxolan-2-yl)propyl 2-ethylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 3-(Oxolan-2-yl)propan-1-ol and 2-ethylhexanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohols, acid or base catalysts.
Major Products Formed
Hydrolysis: 3-(Oxolan-2-yl)propan-1-ol and 2-ethylhexanoic acid.
Reduction: 3-(Oxolan-2-yl)propan-1-ol.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
3-(Oxolan-2-yl)propyl 2-ethylhexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Oxolan-2-yl)propyl 2-ethylhexanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxolane ring and ester functional group can participate in various biochemical pathways, influencing the compound’s overall effect. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
類似化合物との比較
Similar Compounds
3-(Oxolan-2-yl)propan-1-ol: A precursor in the synthesis of 3-(Oxolan-2-yl)propyl 2-ethylhexanoate.
2-Ethylhexanoic acid: The acid component used in the esterification process.
Other esters of 2-ethylhexanoic acid: Compounds with similar ester functional groups but different alcohol components.
Uniqueness
This compound is unique due to the presence of the oxolane ring, which imparts distinct chemical and physical properties.
特性
CAS番号 |
5451-25-2 |
|---|---|
分子式 |
C15H28O3 |
分子量 |
256.38 g/mol |
IUPAC名 |
3-(oxolan-2-yl)propyl 2-ethylhexanoate |
InChI |
InChI=1S/C15H28O3/c1-3-5-8-13(4-2)15(16)18-12-7-10-14-9-6-11-17-14/h13-14H,3-12H2,1-2H3 |
InChIキー |
CTTMABCNHUOHAT-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)C(=O)OCCCC1CCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


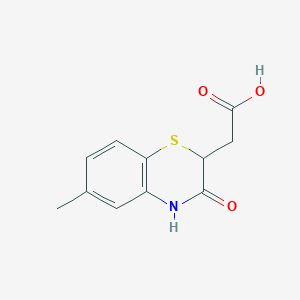

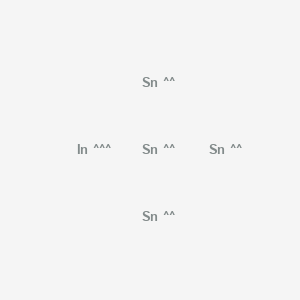

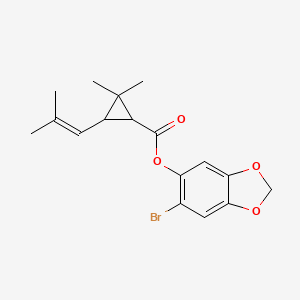
![3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14723635.png)
